O-Desethyl Candesartan
O-Desethyl Candesartan
O-desethyl candesartan is a benzimidazolecarboxylic acid that is candesartan in which the ethoxy group has been replaced by a hydroxy group. It is the inactive metabolite of the anti-hypertensive drug, candesartan. It has a role as a drug metabolite, a human urinary metabolite and a human blood serum metabolite. It is a benzimidazolecarboxylic acid and a biphenylyltetrazole.
O-Deethylated candesartan belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. O-Deethylated candesartan is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Deethylated candesartan has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
O-Deethylated candesartan belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. O-Deethylated candesartan is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Deethylated candesartan has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name:
Vulcanchem
CAS No.:
168434-02-4
VCID:
VC21165903
InChI:
InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27)
SMILES:
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5
Molecular Formula:
C22H16N6O3
Molecular Weight:
412.4 g/mol
O-Desethyl Candesartan
CAS No.: 168434-02-4
Cat. No.: VC21165903
Molecular Formula: C22H16N6O3
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | O-desethyl candesartan is a benzimidazolecarboxylic acid that is candesartan in which the ethoxy group has been replaced by a hydroxy group. It is the inactive metabolite of the anti-hypertensive drug, candesartan. It has a role as a drug metabolite, a human urinary metabolite and a human blood serum metabolite. It is a benzimidazolecarboxylic acid and a biphenylyltetrazole. O-Deethylated candesartan belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. O-Deethylated candesartan is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Deethylated candesartan has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. |
|---|---|
| CAS No. | 168434-02-4 |
| Molecular Formula | C22H16N6O3 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27) |
| Standard InChI Key | KLCPKPIDOPBIQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5 |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator